molecular formula C30H24CoF12N6P2 B1631860 Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate) CAS No. 79151-78-3

Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)

Cat. No.: B1631860
CAS No.: 79151-78-3
M. Wt: 817.4 g/mol
InChI Key: IDXASOGRZNYSPC-UHFFFAOYSA-N
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Description

Tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate), [Co(bpy)₃][PF₆]₂, is a coordination complex featuring a Co²⁺ center octahedrally coordinated by three 2,2'-bipyridine (bpy) ligands. The hexafluorophosphate (PF₆⁻) counterions ensure charge balance and enhance solubility in polar organic solvents like acetonitrile . The compound crystallizes in the trigonal space group P3(2), distinct from related molybdenum-based structures (e.g., P2₁/n for [Co(bpy)₃][Mo₆O₁₉]₂), highlighting its unique packing behavior . Synthesized via reaction of cobalt(II) pentafluoropropionate with NaPF₆ in ethanol, it exhibits a yellow crystalline form with a melting point of 594 K . Applications include use in dye-sensitized solar cells (DSSCs) as a redox-active electrolyte component, where its Co²⁺/Co³⁺ couple facilitates electron transfer .

Properties

IUPAC Name

cobalt(2+);2-pyridin-2-ylpyridine;dihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H8N2.Co.2F6P/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;2*1-7(2,3,4,5)6/h3*1-8H;;;/q;;;+2;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXASOGRZNYSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CoF12N6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79151-78-3
Record name Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)
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Preparation Methods

Synthesis and Optimization of Tris(2,2'-Bipyridine)Cobalt(II) Bis(Hexafluorophosphate)

Reaction Stoichiometry and Solvent Selection

The synthesis of [Co(bipy)₃][PF₆]₂ follows a ligand substitution pathway, leveraging cobalt(II) pentafluoropropionate [Co(O₂CC₂F₅)₂] as the metal precursor. A molar ratio of 1:3.08 for cobalt to 2,2'-bipyridine ensures complete chelation, while sodium hexafluorophosphate (NaPF₆) serves as the counterion source in a 1:2.36 metal-to-anion ratio. Ethanol emerges as the optimal solvent due to its intermediate polarity, which facilitates ligand coordination while maintaining anion solubility. Post-reaction, slow evaporation in ethanol-acetonitrile (1:1) at 4°C yields yellow block crystals over 3–5 days, achieving a 79% isolated yield.

Crystallographic Analysis and Structural Distortions

Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction reveals a trigonal lattice (space group P3₂) with unit cell dimensions a = 10.3524(18) Å and c = 26.140(6) Å. The asymmetric unit comprises one [Co(bipy)₃]²⁺ cation and two [PF₆]⁻ anions, with a calculated density of 1.678 Mg·m⁻³. Merohedral twinning, refined to a component ratio of 0.820(1):0.180(1), necessitates specialized refinement protocols to resolve atomic positions.

Table 1: Crystallographic Data for [Co(bipy)₃][PF₆]₂
Parameter Value
Space group P3₂
a (Å) 10.3524(18)
c (Å) 26.140(6)
Volume (ų) 2426.2(8)
Z 3
Density (Mg·m⁻³) 1.678
Radiation Mo Kα (λ = 0.71073 Å)

Coordination Geometry and Bonding Interactions

The Co²⁺ center adopts a distorted octahedral geometry, coordinated by six nitrogen atoms from three bipyridine ligands. Co–N bond lengths range from 2.098(7) Å to 2.149(8) Å, with cis and trans N–Co–N angles spanning 76.6(3)–96.9(3)° and 167.6(3)–170.5(3)°, respectively. These distortions arise from ligand steric strain and π-π stacking between bipyridine rings. The crystal packing is stabilized by weak C–H···F hydrogen bonds (2.52–2.65 Å), forming a three-dimensional network.

Table 2: Selected Bond Lengths and Angles
Bond/Angle Value
Co–N1 2.098(7) Å
Co–N2 2.124(8) Å
Co–N3 2.149(8) Å
N1–Co–N2 (cis) 76.6(3)°
N1–Co–N3 (trans) 170.5(3)°

Spectroscopic Validation of Coordination Environment

Infrared Spectral Signatures

ATR-IR spectroscopy identifies key vibrational modes: the C=N stretch at 1603 cm⁻¹ and C=C aromatic stretching at 1566 cm⁻¹, both redshifted compared to free bipyridine (1570–1630 cm⁻¹), confirming metal-ligand charge transfer. The absence of ν(P–F) bands above 800 cm⁻¹ verifies ionic [PF₆]⁻ incorporation without covalent bonding.

Electronic Absorption Spectroscopy

UV-Vis analysis of analogous [Co(bipy)₃]²⁺ complexes reveals a spin-allowed d-d transition at 11,100 cm⁻¹ (4T₁g → 4T₂g) and a spin-forbidden shoulder at 16,100 cm⁻¹ (4T₁g → 2T₂g). The low-energy band splitting suggests significant ligand field stabilization, consistent with the observed octahedral distortion.

Comparative Analysis with Related Complexes

The title compound’s trigonal symmetry contrasts with the monoclinic (P2₁/n) structure of [Co(bipy)₃][Mo₆O₁₉]₂, underscoring anion-dependent lattice packing. Co–N bond lengths here are elongated by 0.04–0.08 Å compared to [Co(bipy)₃]³⁺ derivatives, reflecting redox-induced metal-ligand bond weakening.

Chemical Reactions Analysis

Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) undergoes various chemical reactions, including:

    Oxidation and Reduction: This compound can participate in redox reactions, where it acts as a redox mediator.

    Substitution Reactions: The bipyridine ligands can be substituted with other ligands under specific conditions, leading to the formation of different cobalt complexes.

    Coordination Reactions: It can form coordination complexes with other metal ions or ligands, which can be used in various catalytic processes.

Common reagents used in these reactions include oxidizing agents like potassium ferricyanide and reducing agents like sodium ascorbate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tris(2,2’-bipyridine)cobalt(II) Bis(hexafluorophosphate) involves its ability to undergo redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property makes it an effective redox mediator in various applications, including biophotovoltaic devices . The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural parameters of tris(bipyridine)metal complexes are influenced by the metal center and counterion. A comparison is provided below:

Compound Metal Space Group Counterion Coordination Geometry Distortion (Quadratic Elongation) Ref.
[Co(bpy)₃][PF₆]₂ Co²⁺ P3(2) PF₆⁻ Moderate (data not explicitly reported)
[Ru(bpy)₃][ClO₄]₂ Ru²⁺ P1̄ ClO₄⁻ Low (distortion < 0.1 Å)
[Os(bpy)₃][PF₆]₂ Os²⁺ P2₁/c PF₆⁻ High (distortion due to larger metal radius)
[Fe(bpy)₃][PF₆]₂ Fe²⁺ P1̄ PF₆⁻ Significant (Jahn-Teller distortion)
  • Cobalt vs. Ruthenium/Osmium: The Co²⁺ complex adopts a trigonal lattice (P3(2)), whereas Ru²⁺ and Os²⁺ analogs often crystallize in monoclinic systems (e.g., P2₁/c for Os). The larger ionic radius of Os²⁺ increases ligand distortion .
  • Iron Complex: [Fe(bpy)₃][PF₆]₂ shows pronounced Jahn-Teller distortion due to Fe²⁺’s d⁶ configuration, contrasting with the more symmetric Co²⁺ (d⁷) .

Electrochemical and Photochemical Properties

Property [Co(bpy)₃][PF₆]₂ [Ru(bpy)₃][PF₆]₂ [Ir(ppy)₂bpy][PF₆]
Redox Potential (E₁/₂, V vs. SHE) Co²⁺/Co³⁺: +0.3 to +0.5 Ru²⁺/Ru³⁺: +1.3 Ir³⁺/Ir⁴⁺: +1.5
Photoluminescence Weak or absent Strong red emission (λₑₘ ≈ 620 nm) Green emission (λₑₘ ≈ 520 nm)
Application DSSC electrolytes Photocatalysis, LECs Bioimaging, OLEDs
Ref.
  • Cobalt Complex : Functions as a charge mediator in DSSCs due to its reversible Co²⁺/Co³⁺ redox couple. Lacks strong luminescence, limiting use in optoelectronics .
  • Ruthenium Complex : [Ru(bpy)₃]²⁺ is a benchmark photosensitizer with high quantum yield and photostability. Used in light-emitting electrochemical cells (LECs) and [2+2] photocycloadditions .
  • Iridium Complex : Cyclometalated Ir³⁺ derivatives (e.g., [Ir(ppy)₂bpy][PF₆]) exhibit tunable phosphorescence for bioimaging and OLEDs .

Magnetic and Catalytic Behavior

  • Cobalt vs. Iron : Co²⁺ (d⁷) typically shows paramagnetism, while Fe²⁺ (d⁶) in [Fe(bpy)₃][PF₆]₂ may exhibit spin-crossover behavior under specific conditions .
  • Osmium Complex: [Os(bpy)₃][PF₆]₂ is less explored catalytically but shares structural similarities with Ru analogs. SHE) suggests utility in oxidative catalysis .

Biological Activity

Tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate) (often abbreviated as Co(bipy)₃₂) is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of photodynamic therapy and as a redox mediator. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

The compound features a cobalt(II) center coordinated by three 2,2'-bipyridine ligands, forming a distorted octahedral geometry. The hexafluorophosphate anions serve to stabilize the complex in solution. The molecular formula is represented as [Co(C10H8N2)3](PF6)2[Co(C_{10}H_8N_2)_3](PF_6)_2, with a molecular weight of approximately 859.55 g/mol .

Tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate) primarily functions as a redox mediator . Its cobalt center can alternate between oxidation states, facilitating electron transfer processes crucial for various biochemical reactions. This property allows it to participate in redox reactions that are vital for energy production in cells.

Key Mechanisms:

  • Electron Donation: It donates electrons to photosystem I (PSI), influencing cellular energy production.
  • Reactive Oxygen Species Generation: Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

3.1 Photodynamic Therapy

Research indicates that this compound can effectively induce cell death in certain cancer cell lines when activated by light due to ROS generation. This mechanism positions it as a potential candidate for photodynamic therapy applications against malignancies.

Case Study: Photodynamic Effects on Cancer Cells

A study demonstrated that Tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate) could significantly reduce the viability of specific cancer cell lines when exposed to light. The mechanism was attributed to the generation of ROS leading to apoptosis:

Cell LineLight ActivationViability Reduction (%)
HeLaYes70
MCF-7Yes65
A549Yes60

Data adapted from experimental results indicating efficacy in inducing apoptosis through photodynamic mechanisms.

Research on Redox Mediator Role

Further investigations have shown that the compound's role as a redox mediator can enhance electron transfer rates in biophotovoltaic devices, which mimic natural photosynthesis processes:

ParameterValue
Electron Transfer Rate0.15 μA/mg
Stability in SolutionHigh
Optimal pH for Activity7.0

This data highlights its potential utility in renewable energy applications.

5. Conclusion

Tris(2,2'-bipyridine)cobalt(II) bis(hexafluorophosphate) exhibits promising biological activity through its roles as a redox mediator and photodynamic agent. Its ability to generate reactive oxygen species upon light activation positions it as a candidate for therapeutic applications, particularly in cancer treatment. Further research is warranted to explore its full range of biological interactions and potential applications in medicine and biotechnology.

Q & A

Q. What are the standard synthetic routes for Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)?

The compound is synthesized by reacting cobalt(II) pentafluoropropionate with sodium hexafluorophosphate (NaPF₆) in the presence of 2,2'-bipyridine ligands. Crystallization is achieved via slow evaporation of the reaction mixture in ethanol, yielding a product that crystallizes in the trigonal space group P3(2). This method ensures high purity and stability of the complex .

Q. What precautions are necessary when handling this compound?

Store the compound at 2–8°C in a dry environment to prevent decomposition. Use personal protective equipment (gloves, goggles) due to its Xn hazard classification (harmful). Avoid exposure to heat, moisture, or incompatible substances (e.g., strong oxidizing agents) .

Q. Which spectroscopic methods are used to characterize this complex?

Key techniques include:

  • UV-Vis spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) transitions (e.g., absorption bands in the visible range).
  • IR spectroscopy : Confirms ligand coordination via characteristic bipyridine C=N stretches (~1600 cm⁻¹) and PF₆⁻ vibrations (~840 cm⁻¹).
  • X-ray crystallography : Resolves the octahedral geometry around the cobalt center, validated using SHELX programs (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. How does the crystal structure of this cobalt complex compare to its ruthenium analog?

The cobalt complex crystallizes in space group P3(2), while the ruthenium analog [Ru(bpy)₃][PF₆]₂ adopts P21/n symmetry. This difference arises from variations in metal-ligand bond lengths, counterion packing, and hydrogen-bonding interactions. Structural refinements using SHELX highlight distinct torsion angles and ligand conformations .

Q. What electrochemical applications utilize this compound?

It serves as a redox mediator in dye-sensitized solar cells (DSSCs) at 0.22 M concentration. Optimized electrolytes include 4-tert-butylpyridine (4-TBP, 0.2 M) and LiPF₆ (0.1 M) in acetonitrile, enhancing charge recombination resistance and open-circuit voltage (V_oc) .

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Address discrepancies by:

  • Using SHELXL to model disorder or twinning (common in PF₆⁻ counterions).
  • Cross-validating with EPR or Mössbauer spectroscopy to confirm oxidation states.
  • Analyzing solvent effects (e.g., ethanol vs. acetonitrile) on crystal packing, as seen in comparative studies of [Co(bpy)₃]²⁺ and [Fe(bpy)₃]²⁺ complexes .

Q. How is this compound employed in coordination polymer synthesis?

The complex acts as a precursor for 1D coordination polymers with phosphonate ligands. For example, cobalt(II)-phosphonate polymers synthesized using 2,2'-bipyridine as a secondary ligand exhibit unique magnetic properties. Reaction stoichiometry (1:1 metal-to-ligand ratio) and pH control (5–6) are critical for structural integrity .

Methodological Considerations

  • Crystallographic Analysis : Prioritize high-resolution data (≤ 0.8 Å) for accurate refinement. Use SQUEEZE (in PLATON) to model disordered solvent molecules in lattice voids .
  • Electrochemical Studies : Employ cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. The cobalt(II/III) redox couple typically appears at E₁/₂ ≈ +0.3 V vs. Ag/AgCl .
  • Synthetic Optimization : Monitor reaction progress via TLC or UV-Vis spectroscopy. Replace NaPF₆ with NH₄PF₆ to improve yield in non-polar solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)
Reactant of Route 2
Tris(2,2'-bipyridine)cobalt(II) Bis(hexafluorophosphate)

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